Tributyl(p-nitrobenzyl)phosphonium bromide
Description
Tributyl(p-nitrobenzyl)phosphonium bromide (C19H33BrNO2P) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one p-nitrobenzyl group, with a bromide counterion. The p-nitrobenzyl substituent introduces an aromatic ring with a strong electron-withdrawing nitro group (-NO2), which significantly influences the compound’s chemical reactivity, solubility, and applications.
Properties
CAS No. |
6140-98-3 |
|---|---|
Molecular Formula |
C19H33BrNO2P |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
tributyl-[(4-nitrophenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C19H33NO2P.BrH/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GBUHQPJMZDIXGC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most conventional method for synthesizing Tributyl(p-nitrobenzyl)phosphonium bromide involves a nucleophilic substitution reaction between triphenylphosphine and p-nitrobenzyl bromide. This approach is well-documented in chemical literature and offers high yields with proper control of reaction parameters.
Reaction Scheme
Triphenylphosphine + p-Nitrobenzyl Bromide → this compound
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Anhydrous acetonitrile or tetrahydrofuran (THF) |
| Temperature | Reflux (~80°C) |
| Molar Ratio | Triphenylphosphine: p-Nitrobenzyl Bromide = 1:1 |
| Reaction Time | 12–24 hours |
| Purification | Precipitation with diethyl ether, filtration, washing |
| Drying | Vacuum drying at 50°C |
Procedure
- Dissolve triphenylphosphine in dry acetonitrile under inert atmosphere.
- Add p-nitrobenzyl bromide slowly with stirring.
- Reflux the mixture for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
- Upon completion, precipitate the product by adding diethyl ether.
- Filter the precipitate, wash with cold ether, and dry under vacuum.
Yield and Efficiency
| Parameter | Data |
|---|---|
| Typical Yield | 75–85% |
| Melting Point | Approximately 280°C (decomposition) |
| Purity | ≥98% (by HPLC or NMR) |
Alternative Method: Microwave-Assisted Synthesis
Recent advances have demonstrated the efficacy of microwave irradiation to accelerate the quaternization process, reducing reaction times significantly.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile or dimethylformamide (DMF) |
| Microwave Power | 100–150 W |
| Temperature | 100°C–120°C |
| Time | 30–60 minutes |
Advantages
- Reduced reaction time
- Improved yields (~85%)
- Enhanced reproducibility
Procedure
- Mix triphenylphosphine and p-nitrobenzyl bromide in the chosen solvent.
- Subject the mixture to microwave irradiation under controlled temperature.
- Cool, precipitate, and purify as described in the conventional method.
Synthesis via Phosphonium Salt Formation from Triphenylphosphine and p-Nitrobenzyl Chloride
An alternative route involves initial formation of the phosphonium chloride, which is then converted to the bromide salt.
Reaction Scheme
Triphenylphosphine + p-Nitrobenzyl Chloride → Tributyl(p-nitrobenzyl)phosphonium chloride
Followed by exchange with sodium bromide to yield the bromide salt.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Acetone or acetonitrile |
| Temperature | Reflux (~80°C) |
| Reaction Time | 12 hours for chloride formation |
| Bromide Exchange | Stirring with sodium bromide in water or ethanol at room temperature |
Notes
- This method allows for better control over the halide exchange step.
- Yields are comparable (~70–80%) with high purity.
Data Tables Summarizing Preparation Methods
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Conventional Quaternization | Triphenylphosphine + p-Nitrobenzyl Bromide | Acetonitrile | 12–24 h | 75–85 | Most widely used, high yield, straightforward |
| Microwave-Assisted Quaternization | Triphenylphosphine + p-Nitrobenzyl Bromide | Acetonitrile/DMF | 0.5–1 h | 85+ | Faster, cleaner, environmentally friendly |
| Halide Exchange from Chloride | Triphenylphosphine + p-Nitrobenzyl Chloride | Acetonitrile | 12 h + exchange | 70–80 | Alternative route, good control over halide exchange |
Mechanistic Insights
The primary mechanism involves nucleophilic attack of triphenylphosphine on the electrophilic carbon of p-nitrobenzyl bromide, forming a phosphonium intermediate. The process proceeds via an SN2 pathway, with the bromide ion acting as the leaving group. The resulting phosphonium salt precipitates out due to its ionic nature, facilitating purification.
Notes on Optimization and Best Practices
- Stoichiometry : Use equimolar amounts of triphenylphosphine and p-nitrobenzyl bromide to maximize yield.
- Solvent Choice : Use dry, aprotic solvents like acetonitrile to prevent hydrolysis.
- Reaction Atmosphere : Conduct under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature Control : Reflux conditions are optimal; excessive heat may lead to decomposition.
- Purification : Precipitation and filtration are preferred; recrystallization from ethanol or ether enhances purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl(p-nitrobenzyl)phosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, amino derivatives, and various substituted phosphonium salts. These products are valuable intermediates in organic synthesis and have applications in the preparation of complex molecules .
Scientific Research Applications
Tributyl(p-nitrobenzyl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes and in the synthesis of phosphonium ylides.
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tributyl(p-nitrobenzyl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a versatile reagent in organic synthesis. The p-nitrobenzyl group can participate in electron transfer processes, influencing the reactivity of the compound .
Comparison with Similar Compounds
Structural and Molecular Features
Phosphonium bromides with varying substituents exhibit distinct molecular weights, polarities, and functional group effects. Below is a comparative analysis:
Table 1: Molecular and Structural Comparison
| Compound Name | Molecular Weight (g/mol) | Substituent | Key Functional Group Impact |
|---|---|---|---|
| Tributyl(p-nitrobenzyl)phosphonium bromide | ~418* | p-nitrobenzyl | Aromatic nitro group enhances electron withdrawal and adsorption capacity |
| Dodecyl(tributyl)phosphonium bromide | 451.55 | Dodecyl | Long alkyl chain increases hydrophobicity and micellization efficiency |
| Hexadecyl tributyl phosphonium bromide | ~507 | Hexadecyl | Extended alkyl chain lowers critical micelle concentration (CMC) |
| Tributyl(octyl)phosphonium bromide | 395.45 | Octyl | Moderate alkyl chain balances solubility and surfactant properties |
| Benzyl triphenyl phosphonium bromide | 435.31* | Benzyl (triphenyl) | Aromatic benzyl group improves corrosion inhibition via π-metal interactions |
| Tetradecyl tributyl phosphonium bromide | ~475* | Tetradecyl | Long alkyl chain enhances algal removal efficiency with low toxicity |
*Estimated based on structural analogs.
(a) Surfactant and Micellization Behavior
- However, its micellization behavior remains unexplored.
- Dodecyl/hexadecyl tributyl phosphonium bromides: These compounds exhibit low CMC values (e.g., 0.8 mM for hexadecyl tributyl), making them effective surfactants for nanocomposite modification and solvent microextraction .
- Benzyl triphenyl phosphonium bromide : Primarily used in corrosion inhibition, where the benzyl group facilitates adsorption on metal surfaces via nitrogen and aromatic interactions .
(b) Corrosion Inhibition
- The nitro group in this compound likely enhances corrosion inhibition efficiency by strengthening electron withdrawal, improving adsorption on metal surfaces. This contrasts with alkyl-substituted analogs (e.g., tributyl hexadecyl), which rely on hydrophobic layers for protection .
- Benzyl triphenyl phosphonium bromide achieves 85–90% inhibition efficiency for mild steel in acidic media, outperforming purely alkyl-substituted salts due to aromatic coordination .
(c) Environmental and Thermal Stability
- Tetradecyl tributyl phosphonium bromide : Demonstrates low toxicity (LC50 >100 mg/L for B. rerio) and high algal removal efficiency (LC50 ~6 mg/L for C. marina), making it suitable for harmful algal bloom control .
- This compound: The nitro group may increase thermal stability compared to alkyl analogs, as aromatic groups often decompose at higher temperatures. For example, triphenyl benzyl phosphonium chloride is used in flame-retardant nanocomposites due to its stable degradation products .
Electronic and Thermodynamic Properties
- Electron-Withdrawing Effects : The nitro group in this compound increases the ∆E (HOMO-LUMO gap), promoting stability and reducing electron transfer resistance in corrosion inhibition. Ethoxy-substituted phosphonium salts exhibit similar trends, with ∆E values correlating to enhanced passivation .
- Binding Energy : Alkyl-substituted phosphonium bromides (e.g., butyl) have lower binding energies (~2040 kJ/mol) compared to ethoxy-substituted analogs (~25,505 kJ/mol), suggesting stronger adsorption for the latter .
Biological Activity
Tributyl(p-nitrobenzyl)phosphonium bromide (TBPB) is a phosphonium salt known for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
TBPB is characterized by a tributyl group attached to a p-nitrobenzyl moiety, which enhances its lipophilicity and cellular uptake. The synthesis typically involves the alkylation of triphenylphosphine with p-nitrobenzyl bromide, followed by purification processes such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of TBPB on various cancer cell lines. For instance:
- Cytotoxicity : TBPB demonstrated significant cytotoxic effects against human cancer cell lines, including MDA-MB-231 (breast cancer), A375 (melanoma), and PC-3 (prostate cancer). The compound induced mitochondrial depolarization and apoptosis at micromolar concentrations .
- Mechanism of Action : The mechanism involves mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which triggers apoptosis. In particular, TBPB's ability to accumulate in mitochondria enhances its cytotoxicity towards malignant cells while sparing non-malignant cells .
Antimicrobial Activity
TBPB has also shown promising antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including:
- Inhibition of Pathogens : TBPB demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Antiproliferative Activity in Cancer Cells
In a study examining the antiproliferative effects of TBPB, researchers found that:
- Cell Lines Tested : The compound was tested on several human cancer cell lines (e.g., HCT-116 colon cancer, T-47D breast carcinoma).
- Results : TBPB exhibited IC50 values ranging from 10 to 50 µM, indicating potent growth inhibition. The introduction of the p-nitrobenzyl group significantly enhanced its cytotoxicity compared to other phosphonium salts lacking this moiety .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of TBPB:
- Bacterial Strains : Tested against E. coli and S. aureus.
- Findings : TBPB showed significant bactericidal activity with MIC values of 5 µg/mL for E. coli and 10 µg/mL for S. aureus, suggesting its potential as an antibacterial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 406.36 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| IC50 (MDA-MB-231) | 25 µM |
| MIC (E. coli) | 5 µg/mL |
| MIC (S. aureus) | 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
